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molecular formula C15H27ClN2 B6316532 Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride CAS No. 92886-00-5

Pyridinium, 4-(dimethylamino)-1-(2-ethylhexyl)-, chloride

Cat. No. B6316532
M. Wt: 270.84 g/mol
InChI Key: VENGGGZJFDLMED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05117027

Procedure details

86 g (1 mol) of methacrylic acid was neutralized, while stirring, with 280 g of a 25% solution of potassium methylate in methanol. Thereafter, 0.6 g of N,N'-diphenyl-p-phenylenediamine, 2.8 g (0.009 mol) of 1-(2'-ethylhexyl)-4-dimethylaminopyridinium chloride and 198.5 g (1 mol) of 3-chloropropyltrimethoxysilane were added while continuously stirring, and the methanol was distilled off. The reaction mixture was maintained at 125° C. for 1.5 hours and, after cooling, it was separated from the precipitated potassium chloride by filtration. The potassium chloride was washed with methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 230 g of 3-methacryloxypropyltrimethoxysilane having a boiling of 82° C. (0.4 mbar) were obtained, which corresponds to a yield of 92.7% of theory, based on the amount of methacrylic acid used. The purity of the product was 98.5%. In the gas chromatogram only traces of 4-dimethylaminopyridine and 0.01% of 2-ethylhexyl methacrylate were detectable.
Quantity
86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
198.5 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C[O-].[K+].Cl[CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16]>CO.C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.[Cl-].C(C(CCCC)C[N+]1C=CC(N(C)C)=CC=1)C>[C:1]([O:6][CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
198.5 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Name
Quantity
0.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cl-].C(C)C(C[N+]1=CC=C(C=C1)N(C)C)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
while continuously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
it was separated from the precipitated potassium chloride by filtration
WASH
Type
WASH
Details
The potassium chloride was washed with methanol
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated from the combined filtrates
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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